N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a thiophene ring attached to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the anthraquinone core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Research has explored its potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used as a dye intermediate and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler analog with similar core structure but without the thiophene and acetamide groups.
Thiophene-2-carboxamide: Contains the thiophene ring and acetamide group but lacks the anthraquinone core.
9,10-Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the anthraquinone core and the thiophene-acetamide moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-17(11-12-5-4-10-25-12)21-16-9-3-8-15-18(16)20(24)14-7-2-1-6-13(14)19(15)23/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSRIXYSXENHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.